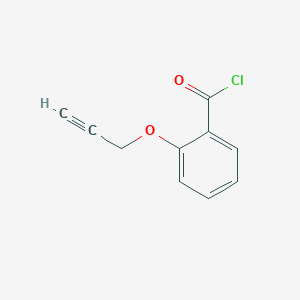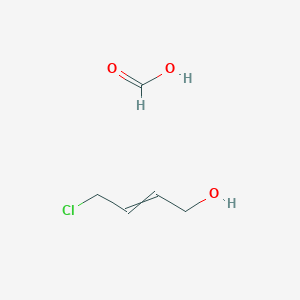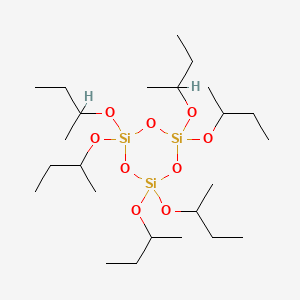![molecular formula C19H11NOS2 B14477829 2-Phenylphenoxathiino[2,3-D][1,3]thiazole CAS No. 65772-63-6](/img/structure/B14477829.png)
2-Phenylphenoxathiino[2,3-D][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylphenoxathiino[2,3-D][1,3]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylphenoxathiino[2,3-D][1,3]thiazole can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the condensation of 2-bromoacetophenones with thiourea or selenourea under solvent-free conditions . Another method involves the cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates . These reactions are often catalyzed by bases or transition metals to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs green chemistry approaches to minimize environmental impact. For instance, the use of silica-supported tungstosilisic acid as a catalyst in a one-pot multicomponent procedure has been reported to be efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylphenoxathiino[2,3-D][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .
Applications De Recherche Scientifique
2-Phenylphenoxathiino[2,3-D][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential anticancer properties and its ability to modulate enzyme activity.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 2-Phenylphenoxathiino[2,3-D][1,3]thiazole involves its interaction with various molecular targets and pathways. The compound’s aromaticity and the presence of sulfur and nitrogen atoms allow it to participate in electron transfer reactions, which can modulate the activity of enzymes and receptors in biological systems . For instance, it may inhibit bacterial growth by interfering with DNA gyrase or other essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
2-Phenylphenoxathiino[2,3-D][1,3]thiazole is unique due to its specific structural features, which include the phenyl and phenoxathiino groups. These groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other thiazole derivatives .
Propriétés
Numéro CAS |
65772-63-6 |
|---|---|
Formule moléculaire |
C19H11NOS2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
2-phenyl-[1,4]benzoxathiino[3,2-f][1,3]benzothiazole |
InChI |
InChI=1S/C19H11NOS2/c1-2-6-12(7-3-1)19-20-13-10-18-15(11-17(13)23-19)21-14-8-4-5-9-16(14)22-18/h1-11H |
Clé InChI |
TWUUPTHLRBSPBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3S2)OC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


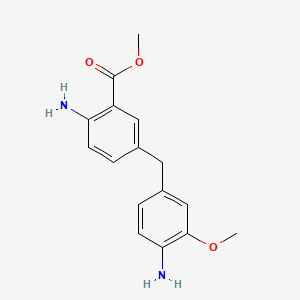

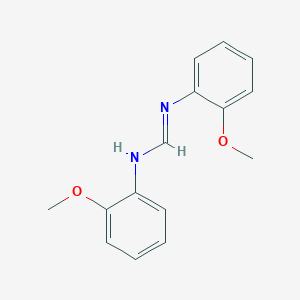

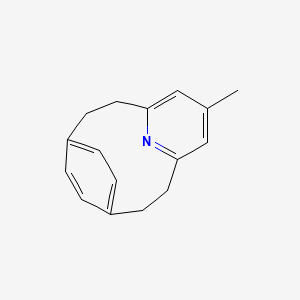
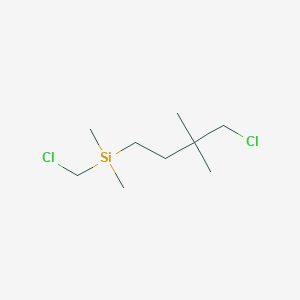
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)
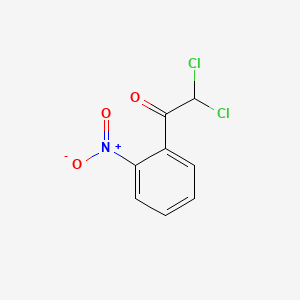
![[(2-Bromohexadecyl)selanyl]benzene](/img/structure/B14477794.png)
